molecular formula C29H27N5O3 B10916302 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916302
M. Wt: 493.6 g/mol
InChI Key: NJPMCTNPPHTVPJ-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include various aldehydes, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

N~4~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole, isoxazole, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C29H27N5O3

Molecular Weight

493.6 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H27N5O3/c1-17-26(18(2)34(32-17)16-19-7-5-4-6-8-19)31-28(35)23-15-24(20-9-10-20)30-29-25(23)27(33-37-29)21-11-13-22(36-3)14-12-21/h4-8,11-15,20H,9-10,16H2,1-3H3,(H,31,35)

InChI Key

NJPMCTNPPHTVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6

Origin of Product

United States

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